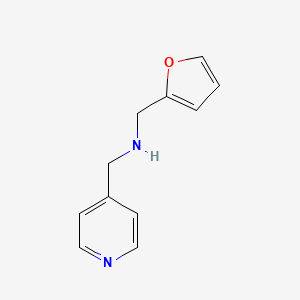

![molecular formula C10H10ClN3OS B1299330 5-[2-(4-氯苯氧基)-乙基]-[1,3,4]噻二唑-2-胺 CAS No. 842973-73-3](/img/structure/B1299330.png)

5-[2-(4-氯苯氧基)-乙基]-[1,3,4]噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

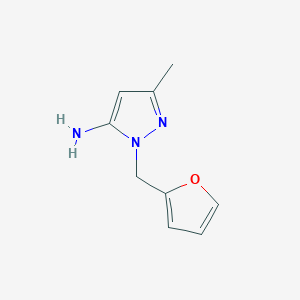

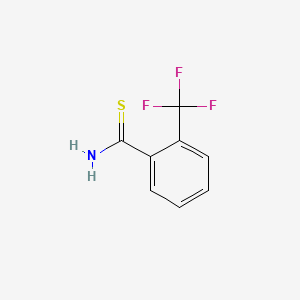

The compound "5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This particular derivative is of interest due to its potential applications in various fields, including agriculture and medicine, as suggested by its structural similarity to compounds with known biological activities .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of acylazides with amino-thiadiazoles, as seen in the preparation of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas . Additionally, the synthesis of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) as potential fungicides indicates the versatility of thiadiazole derivatives in generating compounds with desired biological activities . The synthesis process is critical as it can influence the yield, purity, and properties of the final compound.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be modified with various substituents to alter its chemical and biological properties. The presence of a chlorophenoxy group in the compound suggests that it may have specific interactions with biological targets due to the halogen's electronegativity and the phenoxy group's ability to engage in hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including acylation, alkylation, and coordination with metal ions. For instance, acylation of 5-amino-1,2,3,4-thiatriazole with chloroformates leads to the formation of 1,2,4-thiadiazoles . Similarly, the reaction of di(2-hydroxyethyl)-amino derivatives with thionyl chloride results in di(2-chloroethyl)-amino derivatives, which can further coordinate with metal ions to form complexes . These reactions are essential for modifying the thiadiazole core to achieve desired properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, stability, and reactivity. For example, the presence of electron-withdrawing groups like chloro can increase the acidity of adjacent hydrogen atoms, while the phenoxy group can enhance the compound's overall lipophilicity . These properties are crucial for the compound's behavior in biological systems and its potential as a fungicide, as seen in related compounds .

科学研究应用

合成和生物活性

噻二唑衍生物的合成,包括与 5-[2-(4-氯苯氧基)-乙基]-[1,3,4]噻二唑-2-胺 结构相关的衍生物,因其广泛的生物活性而受到相当大的关注。已发现这些化合物具有抗菌、抗炎、抗肿瘤、抗病毒和抗氧化特性等。例如,由于其显着的生物学和药用特性,已经探索了与噻二唑相关的异恶唑酮衍生物的简便合成,展示了这些化合物在化学转化和潜在治疗应用中的多功能性 (Laroum 等,2019)。

潜在的治疗应用

噻二唑衍生物多样化的生物活性突出了它们作为治疗剂的潜力。具有与噻二唑结构相似性的化合物绿原酸的药理学综述突出了其在各种治疗领域的应用,包括肝保护、心脏保护、抗炎和神经保护作用,表明了该化学类别中化合物的广泛治疗潜力 (Naveed 等,2018)。

先进的合成技术

噻二唑衍生物的先进合成技术的开发仍在不断发展。重点关注包括噻二唑在内的杂环化合物的环保制备工艺,强调了可持续方法在化学合成中的重要性。这不仅推进了有机化学领域,而且与在制药生产中最大程度减少环境影响的更广泛目标相一致 (Pluta 等,2011)。

环境考虑

虽然对 5-[2-(4-氯苯氧基)-乙基]-[1,3,4]噻二唑-2-胺 和相关化合物的研究重点主要集中在它们的生物活性和治疗潜力上,但考虑其环境归宿和行为也至关重要。对对羟基苯甲酸酯等相关化合物的研究已经检验了它们在水生环境中的发生、降解和潜在影响,突出了了解在药品和其他产品中使用的化合物的环境影响的重要性 (Haman 等,2015)。

作用机制

The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .

未来方向

1,3,4-thiadiazole derivatives, including “5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine”, have shown significant therapeutic potential . Future research could focus on further exploring the biological activities of these compounds and developing new potent antibacterial and antifungal agents .

属性

IUPAC Name |

5-[2-(4-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c11-7-1-3-8(4-2-7)15-6-5-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFMTDGRGLKIFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC2=NN=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

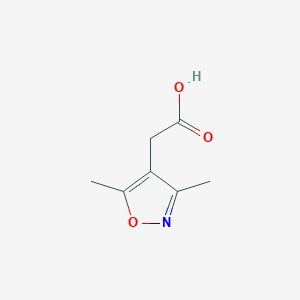

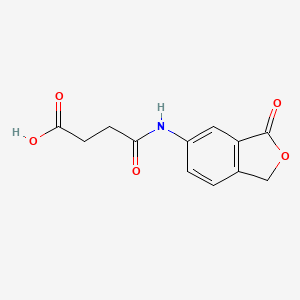

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)